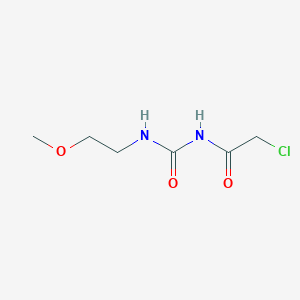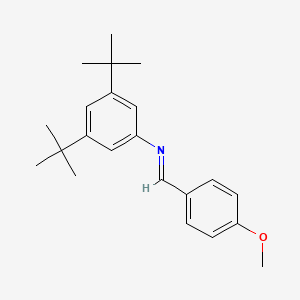
(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine is an organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a methanimine group attached to a 3,5-di-tert-butylphenyl and a 4-methoxyphenyl group, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine typically involves the condensation reaction between 3,5-di-tert-butylaniline and 4-methoxybenzaldehyde. The reaction is carried out under anhydrous conditions, often using a dehydrating agent such as anhydrous sodium sulfate to facilitate the removal of water formed during the reaction. The reaction mixture is usually refluxed in a suitable solvent like toluene or ethanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to streamline the production process.
化学反応の分析
Types of Reactions
(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (E)-N-(3,5-di-tert-butylphenyl)-1-(4-hydroxyphenyl)methanimine
- (E)-N-(3,5-di-tert-butylphenyl)-1-(4-chlorophenyl)methanimine
- (E)-N-(3,5-di-tert-butylphenyl)-1-(4-nitrophenyl)methanimine
Uniqueness
(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and can affect its interactions with biological targets and its overall chemical behavior.
特性
IUPAC Name |
N-(3,5-ditert-butylphenyl)-1-(4-methoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-21(2,3)17-12-18(22(4,5)6)14-19(13-17)23-15-16-8-10-20(24-7)11-9-16/h8-15H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNPABOVWMGYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
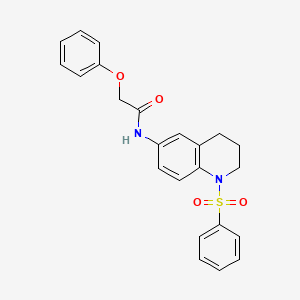
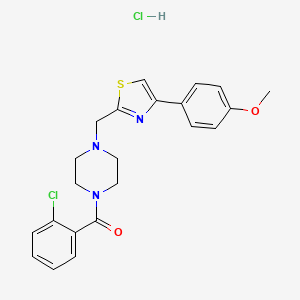
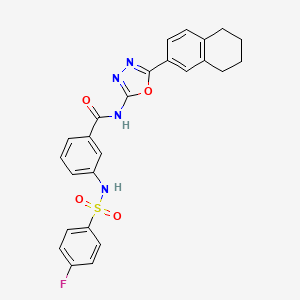
![2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2543082.png)
![2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2543083.png)
![1-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2543085.png)
![(Z)-S-(2-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2543089.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2543090.png)
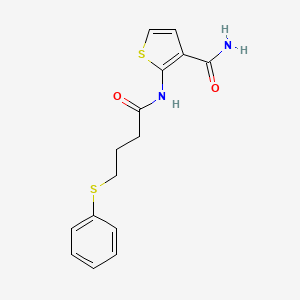
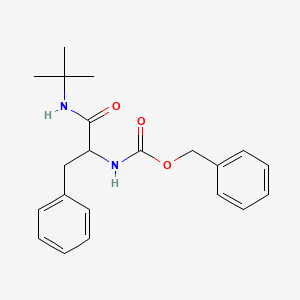
![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-phenylpropanoate](/img/structure/B2543094.png)
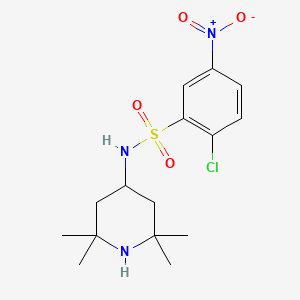
![N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2543097.png)
